molecular formula C12H22O B12612963 4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran CAS No. 648882-78-4

4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran

Cat. No.: B12612963
CAS No.: 648882-78-4
M. Wt: 182.30 g/mol
InChI Key: PBMDIZWZUXDZNN-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran is an organic compound belonging to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound is characterized by its unique structure, which includes two methyl groups and a pentan-2-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,5-dimethyl-2-pentanone with an appropriate aldehyde in the presence of an acid catalyst can lead to the formation of the desired pyran ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbutane: A similar compound with a different substitution pattern.

    2,4-Dimethyl-4-ethylheptane: Another compound with a similar structure but different substituents.

Uniqueness

4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran is unique due to its specific substitution pattern and the presence of the pyran ring. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

648882-78-4

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

4,5-dimethyl-2-pentan-2-yl-3,6-dihydro-2H-pyran

InChI

InChI=1S/C12H22O/c1-5-6-9(2)12-7-10(3)11(4)8-13-12/h9,12H,5-8H2,1-4H3

InChI Key

PBMDIZWZUXDZNN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1CC(=C(CO1)C)C

Origin of Product

United States

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